N,N'-Diformyl-L-cystine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[(2-carboxy-2-formamidoethyl)disulfanyl]-2-formamidopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O6S2/c11-3-9-5(7(13)14)1-17-18-2-6(8(15)16)10-4-12/h3-6H,1-2H2,(H,9,11)(H,10,12)(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYQLWRZIWXMJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)NC=O)SSCC(C(=O)O)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50952065 | |
| Record name | N,N'-Bis(hydroxymethylidene)cystine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50952065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29581-98-4 | |
| Record name | N,N'-Diformyl-L-cystine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74466 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N'-Bis(hydroxymethylidene)cystine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50952065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N,n Diformyl L Cystine
Direct N-Formylation of L-Cystine
The most straightforward approach to synthesizing N,N'-Diformyl-L-cystine involves the direct formylation of the two primary amino groups of L-cystine. This method is attractive due to its atom economy and potentially fewer synthetic steps.
Optimization of Reagents and Reaction Conditions
The direct N-formylation of L-cystine can be achieved using various formylating agents and reaction conditions, ranging from classical methods to modern catalytic systems. A historical and widely cited method involves the use of a mixture of formic acid and acetic anhydride (B1165640). mdpi.comnih.gov This combination generates a mixed anhydride, which acts as a potent formylating agent. The reaction is typically carried out at low temperatures, such as -20°C, to control the reactivity and minimize side reactions. nih.gov
More contemporary approaches focus on the use of catalysts to improve efficiency and selectivity under milder conditions. Several catalytic systems have been developed for the N-formylation of amines and amino acids, which are applicable to L-cystine. These methods often utilize formic acid as the formyl source in the presence of a catalyst.
Catalytic Systems for N-Formylation:
| Catalyst | Formylating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Iodine (I₂) | Formic acid | Solvent-free | 70 | High | mdpi.com |
| Indium (In) | Formic acid | Solvent-free | Not specified | High | nih.gov |
| Zinc oxide (ZnO) | Formic acid | Solvent-free | 70 | Good to excellent | nih.gov |
| Thiamine hydrochloride | Formic acid | Solvent-free | Not specified | 88-96 | mdpi.com |
These catalytic methods offer advantages such as high yields, the use of inexpensive and environmentally benign catalysts, and often solvent-free conditions, which aligns with the principles of green chemistry. mdpi.comnih.gov For instance, the use of iodine as a catalyst is attractive due to its low cost and toxicity. mdpi.com The proposed mechanism for iodine catalysis involves the in situ generation of hydriodic acid (HI), which protonates formic acid, facilitating the nucleophilic attack by the amine. mdpi.com
Stereochemical Integrity and Control during Formylation
A critical aspect of any synthetic modification of a chiral molecule like L-cystine is the preservation of its stereochemical integrity. The L-configuration of the two α-carbon atoms must remain unchanged during the formylation process to ensure the biological and chemical properties of the resulting this compound.
Fortunately, many modern N-formylation methods have been shown to proceed without causing racemization at the chiral centers of amino acids and their esters. nih.govresearchgate.net For example, formylation reactions using cyanomethylformate as the formylating agent have been demonstrated to yield N-formyl amino acid esters with high optical purity. nih.gov Similarly, methods employing formic acid in combination with coupling agents like N-ethyl-N′-(3-dimethylaminopropyl)-carbodiimide (EDC) have been successful in formylating various amino acid esters without loss of optical purity. nih.gov
The Vilsmeier–Haack type formylation of a chelated (S)-prolinate has been shown to be highly stereoselective, highlighting that the reaction environment can be designed to control stereochemistry. rsc.org While this specific example is for proline, the principle of using a metal chelate to protect and direct the stereochemistry could potentially be applied to L-cystine. The inherent stability of the amino acid backbone under many formylation conditions contributes to the retention of configuration.
Stepwise Synthesis from L-Cysteine Precursors
An alternative to direct formylation is a stepwise approach that begins with the monomeric amino acid, L-cysteine. This strategy involves the protection of the reactive functional groups, formylation of the amine, and subsequent formation of the disulfide bond to yield this compound. This route offers greater control over the reaction sequence, which can be advantageous for more complex syntheses.
Protective Group Strategies for Amine and Carboxyl Functions
In a stepwise synthesis, the thiol and carboxyl groups of L-cysteine must be protected to prevent unwanted side reactions during the N-formylation step. The choice of protecting groups is crucial and should follow the principles of orthogonal protection, where each protecting group can be removed under specific conditions without affecting the others. peptide.comorganic-chemistry.org
Common Protecting Groups for L-Cysteine:
| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |
| Amine | tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA) |
| Amine | 9-Fluorenylmethoxycarbonyl | Fmoc | Basic conditions (e.g., piperidine) |
| Carboxyl | Benzyl (B1604629) ester | Bzl | Hydrogenolysis |
| Carboxyl | tert-Butyl ester | tBu | Acidic conditions (e.g., TFA) |
| Thiol | Trityl | Trt | Acidic conditions, mild oxidation |
| Thiol | Acetamidomethyl | Acm | Mercury(II) salts, iodine |
| Thiol | Phenylacetamidomethyl | Phacm | Penicillin G acylase (enzymatic) |
The Boc/Bzl and Fmoc/tBu strategies are two of the most common orthogonal protection schemes used in peptide synthesis and can be adapted for this purpose. rsc.org For instance, the amine group of L-cysteine can be protected with a Boc group, and the carboxyl group as a benzyl ester. Following formylation of the free thiol (which is generally not the desired pathway for this target molecule) or, more appropriately, protecting the thiol group first, the amine can be deprotected and subsequently formylated.
A more direct approach would involve the protection of the thiol and carboxyl groups of L-cysteine, followed by N-formylation. For example, the thiol group can be protected with a trityl (Trt) group and the carboxyl group as a methyl or ethyl ester. The free amine can then be formylated using standard procedures.
Disulfide Bond Formation in Formylated L-Cysteine Intermediates
The final and key step in the stepwise synthesis is the formation of the disulfide bond between two molecules of N-formyl-L-cysteine. This oxidative coupling reaction is a common transformation in peptide and protein chemistry. nih.govfrontiersin.org
Once the N-formyl-L-cysteine precursor with a deprotected thiol group is obtained, various oxidizing agents can be employed to form the disulfide bridge. Mild oxidation conditions are generally preferred to avoid over-oxidation of the sulfur atom or other sensitive functional groups.
Common Methods for Disulfide Bond Formation:
Air Oxidation: In the presence of a catalyst, such as iron(III) salts, bubbling air through a solution of the thiol can induce disulfide bond formation.
Iodine (I₂): A solution of iodine in an appropriate solvent can effectively oxidize thiols to disulfides.
Dimethyl Sulfoxide (DMSO): DMSO can act as a mild oxidizing agent, particularly in acidic conditions.
Hydrogen Peroxide (H₂O₂): Under controlled conditions, hydrogen peroxide can be used for the oxidation of thiols.
The choice of oxidant and reaction conditions will depend on the specific protecting groups present on the carboxyl function of the N-formyl-L-cysteine intermediate. After the disulfide bond is formed, the final deprotection of the carboxyl groups would yield this compound. For example, if a benzyl ester was used, hydrogenolysis would be the final step.
Green Chemistry Approaches in N-Acyl L-Cystine Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals and pharmaceuticals to reduce environmental impact. google.com The synthesis of this compound and other N-acyl L-cystine derivatives can benefit from these approaches.
Key Green Chemistry Strategies:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives is a core principle. Water is an ideal green solvent, and some N-acylation reactions can be performed in aqueous media. acs.org Other green solvents that have been explored for peptide synthesis and related reactions include 2-methyltetrahydrofuran (B130290) (2-MeTHF) and ethyl acetate. acs.org A patent for the synthesis of N,N'-diacetyl-L-cystine highlights the use of water as a solvent to avoid toxic and flammable organic solvents. google.com
Catalysis: The use of catalysts, especially those that are reusable and non-toxic, is a cornerstone of green chemistry. As discussed in section 2.1.1, various catalysts have been developed for N-formylation that operate under mild, often solvent-free conditions. mdpi.comnih.gov The use of biocatalysts, such as enzymes, represents a particularly green approach. For example, the enzymatic removal of the Phacm protecting group from cysteine offers a high degree of selectivity under mild, aqueous conditions. researchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key goal. Direct formylation methods generally have a higher atom economy than stepwise syntheses that involve the use of protecting groups.
Renewable Feedstocks: While L-cystine is a naturally occurring amino acid, exploring its production from renewable resources through fermentation is an active area of research. google.com
By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly.
Scalability and Research-Scale Production Methods
The production of this compound on a research scale (milligrams to grams) can be achieved through several synthetic routes. The scalability of these methods depends on factors such as the availability and cost of reagents, the simplicity of the reaction setup and work-up procedures, and the achievable yields and purity.
One of the most common and historically significant methods for the N-formylation of amino acids, including cystine, is the use of acetic formic anhydride (AFA). nih.gov This reagent is typically generated in situ by reacting formic acid with acetic anhydride. nih.gov The subsequent reaction with the amino acid proceeds under controlled temperature conditions. For instance, a procedure reported for the N-formylation of various amino acids, which was also utilized for the resolution of d,l-cystine, involved reacting the amino acid with AFA, leading to yields of the N-formyl derivative in the range of 78-90%. nih.gov A key advantage of this method is the relatively high yield and the use of readily available starting materials.
For research-scale synthesis, a typical procedure would involve the slow addition of acetic anhydride to an excess of formic acid at a reduced temperature, often around -20 °C, to form the acetic formic anhydride. nih.gov The L-cystine is then introduced to this mixture, and the reaction is allowed to proceed. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the product is typically isolated by removal of the volatile components under reduced pressure. Purification can be achieved through recrystallization or chromatography.
Another approach that demonstrates potential for research-scale production is the direct use of formic acid, which can act as both the formylating agent and the solvent. An analogous process has been described for the synthesis of N,N'-diacetyl-L-cystine, where an intermediate is heated in formic acid to remove a tert-butyl protecting group, affording the final product in high yield (approximately 97%). google.com This suggests that heating L-cystine in formic acid could be a viable, albeit potentially slower, method for its diformylation. The scalability of this method is attractive due to the low cost and low toxicity of formic acid, which can also be recycled. google.com The reaction conditions, such as temperature and reaction time, would need to be optimized for the specific synthesis of this compound.
For specialized applications, such as isotopic labeling, methods involving activated formic acid derivatives can be employed. For example, ¹³C-formic acid can be reacted with N,N'-dicyclohexylcarbodiimide (DCC) to generate an active formylating reagent, which then reacts with the amino groups. nih.gov While effective, this method is generally more expensive and complex, making it more suitable for small-scale syntheses where isotopic labeling is required.
The table below summarizes key aspects of potential research-scale production methods for this compound based on reported methodologies for similar compounds.
| Method | Formylating Agent | Typical Solvents | Key Reaction Conditions | Reported Yields (for analogous reactions) | Scalability Considerations |
| Acetic Formic Anhydride (AFA) | Acetic formic anhydride (from formic acid and acetic anhydride) | Formic acid, Diethyl ether | Low temperature for AFA formation (-20 °C), subsequent reaction with amino acid | 78-90% nih.gov | Good for lab scale; requires careful temperature control; reagents are readily available. |
| Direct Formic Acid | Formic acid | Formic acid | Heating (e.g., 50-70 °C) google.com | ~97% (for deprotection/acylation) google.com | Highly scalable due to inexpensive and recyclable solvent/reagent; simple procedure. |
| Activated Ester Method | ¹³C-formic acid, DCC, N-hydroxysuccinimide | Tetrahydrofuran | Room temperature reaction | High yields (qualitative) nih.gov | Best for small-scale, specialized syntheses like isotopic labeling due to reagent cost. |
The choice of method for research-scale production will ultimately depend on the specific requirements of the study, including the desired quantity and purity of this compound, as well as cost and time constraints. For general-purpose research, the acetic formic anhydride method and the direct formic acid method appear to be the most practical and scalable options.
Advanced Spectroscopic and Structural Elucidation of N,n Diformyl L Cystine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. For N,N'-Diformyl-L-cystine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments would provide a complete assignment of all proton and carbon resonances, as well as insights into the molecule's connectivity and spatial arrangement.
The introduction of formyl groups at the nitrogen atoms of L-cystine is expected to induce significant changes in the chemical shifts of nearby protons and carbons compared to the parent amino acid.
¹H NMR Spectroscopy: In an appropriate deuterated solvent, the ¹H NMR spectrum of this compound is predicted to show distinct signals for the formyl proton (-CHO), the α-proton (Hα), and the diastereotopic β-protons (Hβ). The formyl proton would likely appear as a singlet or a doublet (if coupled to the NH proton) in the downfield region, typically around 8.0-8.5 ppm. The α-proton, being adjacent to the electron-withdrawing N-formyl group, would be shifted downfield compared to its position in L-cystine. The β-protons would present as a complex multiplet due to geminal and vicinal coupling with the α-proton.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all unique carbon environments. Key expected resonances include the carbonyl carbon of the formyl group, the carboxylic acid carbonyl, the α-carbon, and the β-carbon. The formyl carbonyl carbon is anticipated to resonate in the range of 160-165 ppm. Similar to the proton spectrum, the α-carbon is expected to be deshielded and shift downfield upon N-formylation.
Expected ¹H and ¹³C NMR Chemical Shifts for this compound (Predicted values based on known chemical shift ranges and substituent effects)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Formyl H | 8.0 - 8.5 | - |
| α-H | 4.5 - 5.0 | - |
| β-H | 3.0 - 3.5 | - |
| Formyl C | - | 160 - 165 |
| Carboxyl C | - | 170 - 175 |
| α-C | - | 50 - 55 |
¹H and ¹³C NMR Chemical Shifts for L-Cystine (for comparison) (Experimental data from various sources)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| α-H | ~3.5-4.1 | - |
| β-H | ~2.9-3.4 | - |
| Carboxyl C | - | ~172-181 |
| α-C | - | ~52-56 |
Nuclear Overhauser Effect (NOE) based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy), would be pivotal in determining the through-space proximity of protons. For instance, NOE cross-peaks between the formyl proton and the α- or β-protons would provide valuable constraints for computational modeling of the molecule's three-dimensional structure in solution. The magnitude of the ³J(Hα, Hβ) coupling constants can also provide information about the rotamer populations around the Cα-Cβ bond.
Mass Spectrometry (MS) Characterization
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound through fragmentation analysis.
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental formula of this compound. The expected monoisotopic mass of this compound (C₈H₁₂N₂O₆S₂) is approximately 296.0140 Da. HRMS analysis, typically with techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), would be expected to yield a measured m/z value for the protonated molecule [M+H]⁺ very close to this theoretical value, confirming its elemental composition.
Expected HRMS Data for this compound
| Ion | Chemical Formula | Theoretical m/z |
|---|---|---|
| [M+H]⁺ | C₈H₁₃N₂O₆S₂⁺ | 297.0215 |
Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (e.g., the [M+H]⁺ of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide a fingerprint of the molecule's structure.
The fragmentation of protonated L-cystine is known to proceed through several major pathways, including cleavage of the disulfide (S-S) bond and the carbon-sulfur (C-S) bond lookchem.com. For this compound, the fragmentation is expected to be influenced by the presence of the formyl groups. Key predicted fragmentation pathways include:
Cleavage of the disulfide bond: This would lead to the formation of a protonated N-formyl-cysteine monomer.
Loss of the formyl groups: Neutral losses corresponding to the formyl group (CHO) or formamide (B127407) (HCONH₂) are anticipated.
Cleavage of the C-S bond: This would result in fragments arising from the loss of one of the N-formyl-cysteine moieties.
Decarboxylation: Loss of CO₂ from the carboxylic acid groups is a common fragmentation pathway for amino acids.
A detailed analysis of the MS/MS spectrum would allow for the reconstruction of these fragmentation pathways, providing unequivocal structural confirmation.
Predicted Key Fragment Ions in the MS/MS Spectrum of [this compound + H]⁺
| m/z | Proposed Fragment |
|---|---|
| [M+H - H₂O]⁺ | Loss of water |
| [M+H - CO]⁺ | Loss of carbon monoxide |
| [M+H - HCOOH]⁺ | Loss of formic acid |
Vibrational Spectroscopy (Infrared and Raman)
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a characteristic fingerprint based on the functional groups present.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups. The N-H stretching vibration of the secondary amide is expected around 3300 cm⁻¹. The C=O stretching vibrations of the carboxylic acid and the amide I band of the formyl group are predicted to appear in the region of 1650-1750 cm⁻¹. The amide II band (N-H bending and C-N stretching) would likely be observed around 1550 cm⁻¹. The S-S stretching vibration is typically weak in the IR spectrum and may be difficult to observe.
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds. A key feature in the Raman spectrum of this compound would be the S-S stretching vibration, which is expected to give a strong signal in the 490-540 cm⁻¹ region researchgate.net. The C-S stretching vibrations are also expected to be prominent, typically in the 630-720 cm⁻¹ range. The amide and carbonyl vibrations will also be present, complementing the information from the IR spectrum.
Expected Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|
| O-H stretch (acid) | 3000-2500 (broad) | - |
| N-H stretch (amide) | ~3300 | ~3300 |
| C-H stretch | 2900-3000 | 2900-3000 |
| C=O stretch (acid) | ~1720 | ~1720 |
| C=O stretch (amide I) | ~1650 | ~1650 |
| N-H bend (amide II) | ~1550 | ~1550 |
| C-S stretch | Weak | 630-720 |
Characterization of Formyl Amide and Disulfide Functional Groups
The structure of this compound is defined by two key functional groups: the formyl amide linkages at the nitrogen atoms and the central disulfide bridge. Spectroscopic methods provide distinct signatures for these groups.
Infrared (IR) and Raman Spectroscopy:
The formyl amide group (CHO-NH-) can be identified by characteristic vibrational modes. In IR spectroscopy, the N-H stretching vibration is expected to appear in the range of 3200-3400 cm⁻¹. The amide I band, which is primarily due to the C=O stretching vibration, is anticipated to be found around 1640-1680 cm⁻¹. The amide II band, a mix of N-H bending and C-N stretching, typically occurs near 1550 cm⁻¹.
The disulfide (S-S) bond is notoriously a weak absorber in IR spectroscopy but gives a distinct and readily identifiable peak in Raman spectra. The S-S stretching frequency (ν(S-S)) in cystine derivatives typically appears in the 490-540 cm⁻¹ region. rsc.orgresearchgate.netresearchgate.net This frequency is highly sensitive to the conformation around the disulfide bond, specifically the C-S-S-C dihedral angle. nih.govacs.org Additionally, the C-S stretching vibrations, which are coupled to the disulfide bond, are observed in the 630-750 cm⁻¹ range. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy:
In ¹H NMR, the formyl group introduces a unique proton signal (CHO) expected to appear downfield, typically between 8.0 and 8.5 ppm. The amide proton (N-H) signal would likely be observed between 7.5 and 8.5 ppm, with its exact position and coupling dependent on hydrogen bonding and solvent. The α-protons (α-CH) and β-protons (β-CH₂) of the cystine backbone are expected around 4.5-5.0 ppm and 3.0-3.5 ppm, respectively. researchgate.net
In ¹³C NMR spectroscopy, the carbonyl carbon of the formyl group would have a characteristic chemical shift in the range of 160-165 ppm. The α-carbon is expected around 53-55 ppm, while the β-carbon, being attached to the sulfur atom, typically resonates at a more shielded position, around 40-45 ppm. nih.gov The chemical shift of the β-carbon is a known indicator of the oxidation state of the sulfur, with the Cβ of oxidized cystine residues appearing significantly downfield compared to reduced cysteine. nih.gov
X-ray Crystallography for Solid-State Structure Determination
While a specific crystal structure for this compound is not available in public crystallographic databases, its solid-state conformation can be reliably inferred from the well-characterized structures of L-cystine and its N-acetyl derivatives. researchgate.netnih.govresearchgate.net X-ray crystallography provides precise atomic coordinates, allowing for a detailed analysis of the molecule's three-dimensional shape, internal stereochemistry, and the interactions that govern its packing in a crystal lattice.
Elucidation of Molecular Geometry and Dihedral Angles
The molecular geometry of this compound would be largely dictated by the covalent structure of the L-cystine backbone. The central and most defining feature is the disulfide bridge.
The Disulfide Bridge: The conformation of the Cα-Cβ-S-S-Cβ-Cα fragment is described by a set of five dihedral angles (χ¹, χ², χ³, χ²’, χ¹’). researchgate.netfrontiersin.org The most critical of these is the Cβ-S-S-Cβ dihedral angle (χ³), which determines the chirality of the disulfide bond. In known crystal structures of L-cystine and its derivatives, this angle consistently adopts a value close to ±90°, which represents a minimum energy conformation. springernature.comnih.gov This near-perpendicular arrangement minimizes repulsion between the lone pairs of electrons on the sulfur atoms. The S-S bond length is typically observed to be around 2.04-2.05 Å, and the C-S-S bond angle is approximately 103-104°. researchgate.net
The formylation of the amino groups would result in a planar amide geometry (O=C-N-H). The bond lengths and angles within the formyl group would be standard for secondary amides.
Analysis of Crystal Packing and Intermolecular Hydrogen Bonding Networks
The crystal packing of this compound would be dominated by a network of intermolecular hydrogen bonds. In crystalline L-cystine, the packing is governed by strong, charge-assisted hydrogen bonds between the protonated amino groups (-NH₃⁺) and the deprotonated carboxylate groups (-COO⁻) of adjacent molecules, forming a robust three-dimensional network. researchgate.net
Upon N-formylation, these strong ionic interactions are replaced by the hydrogen bonds characteristic of secondary amides. The amide N-H group of one molecule would act as a hydrogen bond donor, while the carbonyl oxygen (C=O) of the formyl group and the carbonyl oxygen of the carboxylic acid group would serve as hydrogen bond acceptors.
Computational and Theoretical Investigations of N,n Diformyl L Cystine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure.
Prediction of Spectroscopic Parameters
Once an optimized geometry is obtained through methods like DFT, it is possible to computationally predict various spectroscopic properties. Theoretical calculations can simulate vibrational spectra, such as Infrared (IR) and Raman spectra. researchgate.net These predicted spectra are invaluable for interpreting experimental data, allowing for the assignment of specific vibrational modes to observed spectral peaks. For L-cystine and L-cysteine, theoretical spectra have been crucial for characterizing their crystalline structures and understanding the vibrations associated with key functional groups, like the S-S bond stretch in L-cystine. researchgate.nethbni.ac.in
Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be calculated. These predictions are vital for confirming the molecular structure and understanding the chemical environment of each atom. While experimental characterization of N,N'-Diformyl-L-cystine has been performed using techniques like NMR, MS, and HPLC, detailed computational predictions of its spectroscopic parameters have not been published. ontosight.ai
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a way to study the movement and conformational changes of molecules over time, offering insights that are not available from static quantum chemical calculations. nih.gov
Conformational Flexibility and Dynamics in Solvated Environments
This compound, like many biomolecules, is not static but possesses significant conformational flexibility. MD simulations can model this by treating the molecule in a simulated solvent environment (typically water) and calculating the forces between all atoms over a series of very small time steps. This allows for the observation of how the molecule rotates around its single bonds, flexes, and interacts with solvent molecules. nih.gov
From these simulations, one can analyze the range of accessible conformations, identify the most populated conformational states, and understand the energy barriers between them. This information is critical for understanding how the molecule behaves in a biological context. For example, MD simulations have been used to study the conformational flexibility of other complex biomolecules and how this flexibility is influenced by binding partners. nih.govmdpi.com
Interactions with Model Biological Interfaces
The interactions of this compound with biological interfaces, such as cell membranes, are key to its potential biological activity. MD simulations can be used to model these interactions. A common approach is to build a computational model of a lipid bilayer, representing a simplified cell membrane, and then simulate the behavior of the molecule as it approaches and interacts with this surface.
These simulations can reveal whether the molecule prefers to stay in the aqueous environment, adsorb to the membrane surface, or insert itself into the lipid bilayer. The specific interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the molecule at the interface can be identified and quantified. Such studies have been performed for L-cystine and its derivatives to understand their transport across membranes and their interactions at crystal surfaces. sigmaaldrich.comnih.gov
In Silico Design of this compound Analogues
Building upon the insights gained from interaction modeling, in silico design focuses on creating novel analogues of this compound with potentially enhanced properties. nih.gov This process, often referred to as rational drug design, utilizes computational methods to predict how modifications to the parent molecule's structure will affect its binding affinity, stability, and other relevant characteristics. nih.gov
The design of analogues typically begins with the structure of this compound as a scaffold. ontosight.ai Modifications can be systematically introduced to different parts of the molecule. For instance, the formyl groups could be replaced with other chemical moieties, such as acetyl or methyl groups, to explore the impact on binding. nih.govnih.gov The length of the carbon backbone could be altered, or the disulfide bond could be replaced with a more stable linker.
Fragment-based drug design is a common strategy in this context. mdpi.com This involves deconstructing the lead molecule into smaller fragments and then computationally screening libraries of other fragments to identify replacements that could improve interactions with the target receptor. These new fragments are then incorporated into the this compound scaffold to generate novel analogues.
Once a library of virtual analogues is created, they are subjected to the same molecular docking and scoring procedures described in the previous section. This allows for a high-throughput screening of the designed compounds, prioritizing those with the most promising predicted binding affinities and interaction profiles. The most promising analogues can then be synthesized and subjected to experimental validation.
| Analogue | Modification | Predicted Binding Energy (kcal/mol) | Predicted Ki (µM) |
| N,N'-Diacetyl-L-cystine | Formyl groups replaced with acetyl groups | -8.5 | 10.2 |
| N,N'-Dimethyl-L-cystine | Formyl groups replaced with methyl groups | -7.2 | 25.8 |
| L-Cystine Bismorpholide | Carboxyl groups replaced with morpholine (B109124) amides | -9.8 | 2.5 |
| L-Cystine bis(N'-methylpiperazide) | Carboxyl groups replaced with N-methylpiperazine amides | -10.5 | 1.1 |
This table provides a hypothetical comparison of in silico designed analogues of this compound, with predicted binding energies and inhibition constants based on computational screening. nih.govnih.gov
Chemical Reactivity and Mechanistic Studies of N,n Diformyl L Cystine
Redox Chemistry of the Disulfide Bridge
The disulfide (S-S) bond is the central and most reactive feature of the N,N'-Diformyl-L-cystine molecule. Its ability to undergo oxidation and reduction reactions is fundamental to the function of cystine-containing molecules in various chemical and biological systems.
The interconversion between the disulfide form (oxidized state) and the corresponding thiol form (reduced state) is a cornerstone of sulfur chemistry. libretexts.orglibretexts.org
Oxidation: The formation of the disulfide bridge in this compound results from the oxidation of two molecules of its reduced precursor, N-formyl-L-cysteine. In this process, each sulfur atom loses a bond to a hydrogen atom and gains a bond to the other sulfur atom. libretexts.orglibretexts.org The general reaction is an oxidative coupling of two thiol groups (-SH) to form a disulfide bond (-S-S-). libretexts.org This oxidation can be initiated by various oxidizing agents. libretexts.org Further oxidation of the sulfur atoms is possible under stronger oxidative conditions, leading to a sequence of sulfur-oxygen species. nih.gov
Table 1: Oxidation States of Sulfur in Cysteine Derivatives
| Compound/Functional Group | Oxidation State of Sulfur | Description |
|---|---|---|
| N-Formyl-L-cysteine (thiol) | -2 | The reduced form with a sulfhydryl group (-SH). |
| This compound (disulfide) | -1 | The oxidized form where two sulfur atoms are bonded (-S-S-). |
| Sulfenic Acid | 0 | A highly reactive intermediate formed upon initial oxidation of the disulfide. |
| Sulfinic Acid | +2 | A more stable oxidation product. |
Reduction: The reduction of the disulfide bridge in this compound cleaves the S-S bond and regenerates two molecules of N-formyl-L-cysteine. libretexts.org This reaction involves the addition of two electrons and two protons. In biological systems, this reduction is often facilitated by enzymes and reducing agents like glutathione (B108866) (GSH). libretexts.org In a laboratory setting, reducing agents such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol (BME) are commonly used to achieve this transformation. libretexts.org
Disulfide exchange is a crucial reaction pathway for the formation, cleavage, and rearrangement of disulfide bonds. wikipedia.org The reaction proceeds via a nucleophilic attack of a thiolate anion (RS⁻) on one of the sulfur atoms of the disulfide bond (R'-S-S-R'). libretexts.org This forms a new disulfide bond and releases a different thiolate anion.
The mechanism is essentially a series of two S_N2-like displacement events where sulfur atoms act as the nucleophile, electrophile, and leaving group. libretexts.orglibretexts.org These reactions are generally much faster than the net oxidation or reduction reactions that change the total number of disulfide bonds. wikipedia.org In cellular environments, thiol-disulfide exchange is a primary mechanism for controlling the redox state of proteins and peptides. nih.gov Reagents like glutathione are key players in mediating these exchanges in vivo. libretexts.org
Table 2: Key Participants in a Thiol-Disulfide Exchange Reaction
| Participant | Role | Example |
|---|---|---|
| Disulfide | Electrophilic Substrate | This compound |
| Thiolate | Nucleophile | Glutathione anion (GS⁻) |
| Mixed Disulfide | Intermediate | A transient species formed between the initial disulfide and the attacking thiol. |
| New Disulfide | Product | Glutathione disulfide (GSSG) |
Studies on the related compound N,N'-diacetyl-L-cystine (DiNAC) suggest that it acts via redox processes, highlighting the importance of the disulfide bridge's reactivity in N-acylated cystine derivatives. nih.gov
Reactivity of the N-Formyl Amide Linkages
The N-formyl groups of this compound introduce amide functionalities into the molecule. The reactivity of these linkages is primarily related to hydrolysis and potential derivatization.
Amide bonds are generally stable, but they can be hydrolyzed to yield a carboxylic acid and an amine under either acidic or basic conditions. The N-formyl group, being the simplest amide, can be cleaved to regenerate the free amino group of L-cystine and formic acid.
The hydrolysis of N-formyl groups typically requires heating with aqueous acid or base. Specific kinetic studies on the hydrolysis of this compound are not widely documented in the surveyed literature. However, the general principles of amide hydrolysis apply.
Acid-Catalyzed Hydrolysis: Involves protonation of the amide carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
Base-Catalyzed Hydrolysis: Involves the direct nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl carbon. This pathway is generally irreversible as the final step produces a carboxylate anion.
N-formyl groups can serve as protecting groups in peptide synthesis, which implies that they are stable under certain conditions but can be removed when desired, often through hydrolysis. researchgate.net Studies on the reactions of aminonitriles in formamide (B127407) have shown that while hydration and subsequent hydrolysis of other amide groups can occur, the formyl amide bond can also undergo hydrolysis over time. acs.org
Table 3: Factors Influencing N-Formyl Amide Hydrolysis Rates
| Factor | Effect on Rate | Rationale |
|---|---|---|
| pH | Increases at high or low pH | Catalysis by H⁺ or OH⁻ ions. |
| Temperature | Increases with temperature | Provides the necessary activation energy for the reaction. |
| Steric Hindrance | Generally low for N-formyl | The small size of the formyl group results in minimal steric hindrance to nucleophilic attack. |
| Solvent | Dependent on polarity and proticity | Water is a reactant, and its properties influence reaction kinetics. |
This compound is itself a product of the derivatization of L-cystine. ontosight.ai Further chemical modifications can target the remaining functional groups or the N-formyl linkage itself. While the amide bond is relatively stable, the carboxyl groups of the molecule are available for standard esterification or amidation reactions.
Modification of the N-formyl group itself is less common than its removal via hydrolysis. However, the reduced form, N-formyl-L-cysteine, possesses a highly reactive thiol group. This thiol is susceptible to a range of modifications, including:
Alkylation: Reaction with electrophiles like alkyl halides. ox.ac.uk This is a common strategy for modifying cysteine residues in proteins and peptides. nih.gov
Michael Addition: Reaction with α,β-unsaturated carbonyl compounds, such as maleimides. nih.govresearchgate.net
Oxidation: As detailed in section 5.1.1.
The N-formyl group serves to modify the properties of the parent amino acid, and its primary reactivity in derivatization schemes is often related to its role as a protecting group that can be subsequently removed. bath.ac.uk
Investigation of Chiral Recognition Mechanisms
Chiral recognition is the process by which a chiral molecule interacts differently with the two enantiomers of another chiral compound. This compound is an inherently chiral molecule, possessing two stereocenters at the α-carbon of each cysteine residue. Its defined L-configuration provides a specific three-dimensional structure that can participate in stereoselective interactions.
The mechanism of chiral recognition is often described by the "three-point interaction model," which posits that at least three points of interaction between the chiral selector and the analyte are necessary for discrimination. uni-bielefeld.deresearchgate.net For this compound, several functional groups can serve as these interaction points.
Table 4: Potential Interaction Points for Chiral Recognition in this compound
| Molecular Feature | Potential Interaction Type |
|---|---|
| Chiral α-Carbons | Steric hindrance/fit |
| Carboxyl Groups (-COOH) | Hydrogen bonding, ionic interactions, dipole-dipole interactions |
| N-Formyl Groups (-NHCHO) | Hydrogen bonding, dipole-dipole interactions |
| Disulfide Bridge (-S-S-) | van der Waals forces, dipole-induced dipole interactions |
Studies using scanning tunneling microscopy have demonstrated that when cysteine is adsorbed on a gold surface, it forms dimers that are exclusively homochiral (L-L or D-D). uni-bielefeld.descispace.com This high degree of stereoselectivity is driven by the optimization of multiple bonding interactions for each molecule, providing a clear example of the three-point contact model in a simple system. uni-bielefeld.de While this study was on the parent molecule, the principle extends to its derivatives. The presence of the N-formyl groups in this compound would alter the electronic and steric properties, influencing how it interacts with other chiral molecules or surfaces.
Furthermore, research has shown that unmodified nanoparticles can be used to distinguish between D- and L-cysteine in solution based on different aggregation kinetics, which result in a visible color change. harvard.edu This highlights the potential for the unique functional groups of cysteine and its derivatives to engage in specific interactions that form the basis of chiral recognition.
Reaction Kinetics and Thermodynamics
The kinetics and thermodynamics of a chemical reaction describe its rate and the energy changes involved. For this compound, these parameters are influenced by the presence of the disulfide bond and the N-formyl groups, which modify the reactivity of the amino and carboxyl functions.
Reaction Kinetics
Kinetic studies provide insight into reaction mechanisms and the factors that control reaction speed. Research has shown that the dianion of N,N'-diformylcystine undergoes nucleophilic attack at the disulfide bond. A comparative study of its reaction with sulfite (B76179) and cyanide ions revealed that sulfite is a more effective nucleophile in this context. sci-hub.box This is noteworthy because, in other reactions, cyanide is often considered more nucleophilic. sci-hub.box The bimolecular rate constant for the reaction with sulfite was found to be significantly higher than that for the reaction with cyanide, even though electrostatic repulsion would be expected to be greater for the divalent sulfite ion. sci-hub.box
| Reactant | Rate Constant (k) | Temperature | Reference |
|---|---|---|---|
| Sulfite (SO₃²⁻) | 9.0 mole⁻¹ L min⁻¹ | 25°C | sci-hub.box |
| Cyanide (CN⁻) | 1.5 mole⁻¹ L min⁻¹ | 35°C | sci-hub.box |
Thermodynamics
Thermodynamic data, such as enthalpy of formation, provides information about the stability of a compound. While specific experimental thermodynamic values for this compound are not widely documented, data for the parent compound, L-cystine, can serve as a baseline. An experimental and computational study reported the standard molar enthalpy of formation for crystalline L-cystine. nih.gov Due to thermal decomposition, the experimental enthalpy of sublimation for L-cystine could not be determined. nih.gov Theoretical calculations have also been employed to estimate bond dissociation enthalpies (BDE) for the key bonds in L-cystine, which are critical for understanding its thermal stability and reaction pathways. nih.gov The formylation of the amino groups would be expected to alter these thermodynamic properties.
| Thermodynamic Property | Value | State | Reference |
|---|---|---|---|
| Standard Molar Enthalpy of Formation (ΔfH°m) | -755 ± 10 kJ·mol⁻¹ (Estimated) | Crystalline | nih.gov |
| S-S Bond Dissociation Enthalpy | Computed Value | Gaseous | nih.gov |
| C-S Bond Dissociation Enthalpy | Computed Value | Gaseous | nih.gov |
Applications and Research Directions for N,n Diformyl L Cystine in Academic Disciplines
Application in Advanced Organic Synthesis
The utility of chiral molecules derived from the natural amino acid pool is a cornerstone of modern asymmetric synthesis. While L-cystine and its derivatives are attractive scaffolds, specific documented applications of N,N'-Diformyl-L-cystine in advanced organic synthesis are not prevalent in current scientific literature. The following sections explore its theoretical potential based on the chemistry of related compounds.
As a Chiral Auxiliary or Building Block in Stereoselective Synthesis
Chiral auxiliaries are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.org While various derivatives of L-cystine have been explored for this purpose, there is a lack of specific studies demonstrating the use of this compound as a chiral auxiliary in stereoselective synthesis. In principle, the C2 symmetry and predefined stereocenters of the L-cystine backbone could allow it to control the facial selectivity of reactions at a prochiral center. However, without experimental data, its effectiveness, the diastereoselectivity it might induce, and the conditions for its attachment and subsequent cleavage remain speculative.
For context, other N,N'-diacyl-L-cystine derivatives, such as N,N'-dibenzoyl-L-cystine, have been reported as chiral modifiers for reagents like lithium borohydride (B1222165) in the enantioselective reduction of ketones. sigmaaldrich.com This suggests a potential, albeit unproven, role for the diformyl analog.
Precursor for the Synthesis of Novel Organosulfur Compounds
Organosulfur compounds are significant in medicinal chemistry and materials science. nih.gov L-cystine itself is a fundamental biological organosulfur compound. The formyl groups in this compound could serve as protecting groups for the amine functionalities while other transformations are carried out on the carboxylic acid or disulfide portions of the molecule. Hydrolysis of the formyl groups under specific conditions could then yield the free amines. This would allow this compound to act as a precursor to more complex organosulfur molecules. However, specific examples of this application are not detailed in peer-reviewed literature.
Development of Unsymmetrical Disulfides for Research Tools
Unsymmetrical disulfides are valuable tools in chemical biology and medicinal chemistry for probing protein structure and function. The synthesis of unsymmetrical cystine peptides often involves the selective activation of one cysteine residue followed by reaction with a second, different cysteine-containing molecule. nih.gov this compound could theoretically be a starting material for such syntheses. For instance, selective reduction of the disulfide bond would yield N-formyl-L-cysteine, which could then be reacted with another thiol to form an unsymmetrical disulfide. The synthesis of N,N'-unsymmetrical diacylcystines has been achieved, demonstrating the feasibility of manipulating the cystine scaffold. elsevierpure.com
Role in Supramolecular Chemistry Research
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The self-assembly properties of amino acids and their derivatives make them excellent candidates for building complex supramolecular architectures.
Design and Synthesis of Host Systems for Amino Acid Recognition
The development of synthetic host molecules that can selectively recognize and bind guest molecules, such as amino acids, is a significant area of supramolecular chemistry. nih.gov The structure of this compound, with its two carboxylic acid groups, two amide N-H groups, and the disulfide linkage, provides multiple potential hydrogen bonding sites. These features could be exploited in the design of macrocyclic or acyclic hosts for the recognition of complementary guest molecules. However, the scientific literature does not currently contain specific examples of host systems derived from this compound for amino acid recognition.
Investigational Roles in Biochemical Systems (In Vitro/Mechanistic Focus)
The specific biochemical roles of this compound are not extensively documented in publicly available research. However, based on its structural similarity to L-cystine and other cysteine derivatives, its potential investigational roles can be extrapolated. Research in this area would likely focus on its interaction with pathways and enzymes where L-cystine and its metabolites are key players.
Studies as Substrate or Inhibitor Analogues for Cysteine-Related Enzymes
While direct studies on this compound as a substrate or inhibitor for cysteine-related enzymes are scarce, the behavior of the parent molecule, L-cystine, provides a basis for potential research. L-cystine itself is a substrate for enzymes such as cystathionine (B15957) γ-lyase (CGL), which can catalyze a β-elimination reaction to produce cysteine persulfide, a source of cysteine and hydrogen sulfide. nih.govresearchgate.net In contrast, high concentrations of L-cysteine can act as a non-competitive inhibitor of CGL by forming a thiazolidine (B150603) with its pyridoxal (B1214274) 5'-phosphate cofactor. nih.govresearchgate.net
Given the modification of the amino groups in this compound, it is plausible that it could act as an inhibitor analogue for enzymes that recognize the cystine backbone. The formyl groups may sterically hinder the active site or alter the electronic properties of the molecule, preventing catalysis. Further research would be needed to determine the precise nature of its interaction with cysteine-metabolizing enzymes. Computational studies could offer initial insights into the binding affinity and potential inhibitory effects of this compound on various cysteine proteases and other related enzymes. frontiersin.org
Table 1: Potential Enzyme Interactions of this compound Based on L-Cystine/L-Cysteine Research
| Enzyme | Known Interaction with L-Cystine/L-Cysteine | Potential Investigational Role of this compound |
| Cystathionine γ-lyase (CGL) | L-cystine is a substrate; L-cysteine is an inhibitor. nih.govresearchgate.net | Potential as an inhibitor due to modified amino groups. |
| Cysteine Proteases (e.g., Papain family) | Substrates are cleaved by these enzymes. frontiersin.org | Potential as an inhibitor analogue. frontiersin.org |
| Aspartate-β-semialdehyde dehydrogenase (ASADH) | L-cystine acts as an inhibitor by covalently binding to an essential cysteine residue. researchgate.net | Potential as an inhibitor. |
Probes for Understanding Amino Acid Transport Mechanisms
The transport of L-cystine into cells is a critical process for maintaining intracellular cysteine levels and for the synthesis of glutathione (B108866). nih.govnih.gov This transport is mediated by several systems, including the sodium-independent cystine/glutamate (B1630785) antiporter (system Xc-) and sodium-dependent glutamate transporters (EAATs). nih.govnih.govresearchgate.net
This compound, as a modified version of L-cystine, could serve as a valuable probe to investigate the specificity and mechanics of these transport systems. By comparing the uptake of L-cystine with that of its diformyl derivative, researchers could elucidate the structural requirements for substrate recognition and translocation by these transporters. For instance, the formylation of the amino groups might alter the binding affinity to the transporter, thereby helping to map the binding site.
Studies using radiolabeled this compound in cell lines expressing specific transporters could provide quantitative data on its transport kinetics. nih.gov Such research would contribute to a deeper understanding of how amino acid transport is regulated and how it is affected in various pathological conditions. nih.govnih.gov
Impact on Model Systems for Cellular Redox Homeostasis and Glutathione Biosynthesis Pathways
Cellular redox homeostasis is tightly regulated, with the cysteine/cystine and glutathione (GSH)/glutathione disulfide (GSSG) redox couples playing central roles. nih.gov The availability of intracellular L-cysteine is a rate-limiting factor for the synthesis of GSH, a major antioxidant. nih.govcaldic.com Extracellular L-cystine is a primary source of intracellular cysteine. nih.gov
Investigating the impact of this compound on cellular redox state and GSH levels could provide insights into the regulation of these pathways. It is hypothesized that if this compound can be transported into the cell and subsequently deformylated, it could serve as a source of L-cystine and, ultimately, L-cysteine for GSH synthesis. Conversely, if it is not metabolized, it could potentially interfere with L-cystine uptake or metabolism, thereby impacting the cellular redox balance. nih.gov
Studies in cell culture models could assess the effect of this compound on intracellular GSH concentrations, the GSSG/GSH ratio, and the expression of genes involved in the antioxidant response. nih.gov Such research would be valuable for understanding how cystine derivatives can modulate cellular responses to oxidative stress. researchgate.netnih.gov
Research into In Vitro Degradative Metabolism of Cystine Derivatives
The metabolic fate of cystine derivatives is crucial for their biological activity. The in vitro degradation of L-cysteine and L-cystine has been studied in liver homogenates, revealing the pathways for their catabolism. nih.gov
Similar in vitro studies with this compound could be conducted to determine its metabolic stability and identify its breakdown products. By incubating the compound with liver microsomes or other cellular fractions, researchers could identify the enzymes responsible for its metabolism, such as deformylases. This would be essential for understanding whether this compound can act as a pro-drug for L-cystine or if it has its own distinct metabolic pathway.
Contribution to Polymer Chemistry and Materials Science Research
While the direct application of this compound in polymer chemistry is not well-documented, the use of L-cysteine and its derivatives for polymer functionalization is an active area of research. nih.gov These amino acids offer reactive functional groups that can be used to impart desired properties to polymeric materials.
Functionalization of Polymeric Materials with Cystine-Derived Moieties
L-cysteine and its derivatives are utilized to modify polymers to enhance properties such as biocompatibility, mucoadhesion, and responsiveness to stimuli. nih.gov The thiol group of cysteine is particularly useful for forming disulfide bonds, which can be cleaved under reducing conditions, making them ideal for drug delivery systems. nih.gov
This compound presents an interesting building block for polymer functionalization. The formyl groups could potentially be used in further chemical modifications or could influence the self-assembly and physical properties of the resulting polymers. The disulfide bond inherent in the cystine structure offers a redox-responsive linkage. mdpi.com
Polymers functionalized with this compound could be investigated for applications in biomedicine, such as in the development of novel drug carriers or coatings for medical devices. mdpi.commdpi.com The synthesis could involve techniques like ring-opening polymerization of N-carboxyanhydrides derived from this compound or by grafting the molecule onto existing polymer backbones. nih.gov
Table 2: Potential Applications of this compound in Polymer Science
| Application Area | Rationale for Using this compound | Potential Polymer Architectures |
| Drug Delivery | Redox-responsive disulfide bond for controlled release. nih.gov | Block copolymers, micelles, nanoparticles. nih.gov |
| Tissue Engineering | Enhanced biocompatibility and cell adhesion. nih.gov | Hydrogels, scaffolds, surface coatings. |
| Biosensors | Functionalization of surfaces for specific analyte binding. | Polymer brushes, thin films. |
Development of Responsive Polymers with Disulfide Bonds
The incorporation of disulfide bonds into polymer structures is a key strategy for creating materials that are responsive to specific stimuli, particularly redox conditions. This compound, with its inherent disulfide linkage, serves as a valuable building block in this area of materials science. The disulfide bond can be cleaved under reducing conditions, such as those present in the intracellular environment, leading to a change in the polymer's structure and properties. This responsiveness is central to applications in drug delivery, tissue engineering, and biosensing.
Research into N-acylated cystine derivatives has demonstrated their potential as gelators for creating "smart" hydrogels. For instance, N,N′-dibenzoyl-L-cystine, a molecule structurally related to this compound, has been used to form pH- and thermo-responsive hydrogels. nih.govrsc.orgresearchgate.net These hydrogels are formed through the self-assembly of the molecules via non-covalent interactions like hydrogen bonding and π–π stacking. nih.govrsc.org The disulfide bonds within these structures offer an additional layer of responsiveness. The cleavage of these bonds, typically triggered by reducing agents like glutathione, can lead to the disassembly of the hydrogel and the release of an encapsulated payload.
The general principle involves synthesizing polymers where this compound is either a part of the main polymer backbone or a cross-linker between polymer chains. The formyl groups on the amino moieties can be utilized in various polymerization reactions. The resulting polymers are stable in oxidizing environments but can be degraded or altered in the presence of reducing agents. This redox-responsive behavior is highly sought after for targeted drug delivery systems, where a drug can be released in the reducing environment of a tumor or inside a cell. mdpi.com
Table 1: Examples of Stimuli-Responsive Systems Based on N-Acylated Amino Acids
| Compound | Stimulus | Resulting Behavior | Potential Application |
|---|---|---|---|
| N,N′-dibenzoyl-L-cystine | pH, Temperature | Sol-gel transition nih.govrsc.org | Controlled drug release nih.govrsc.org |
| Poly(L-cysteine) derivatives | pH, Reduction | Self-assembly into nanostructures, disassembly nih.gov | Systemic and localized drug delivery nih.gov |
| Cysteine-based polymers | Redox | Cleavage of disulfide crosslinks, gel-sol transition researchgate.net | Drug delivery, tissue engineering researchgate.net |
Methodological Development in Analytical Chemistry
The unique chemical properties of this compound and related N-acylated cystine derivatives necessitate the development of specialized analytical methods for their detection, quantification, and characterization. Progress in this area is crucial for quality control in synthesis, for studying the kinetics of disulfide bond cleavage, and for various biomedical and materials science applications.
Development of Chromatographic Methods for N-Acylated Cystine Derivatives
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for the analysis of N-acylated cystine derivatives. The development of these methods focuses on achieving high resolution, sensitivity, and specificity for the target analyte, often in complex matrices.
A key challenge in the analysis of compounds like this compound is their separation from the corresponding reduced monomer (N-formyl-L-cysteine) and other related impurities. Reversed-phase HPLC (RP-HPLC) is a commonly employed technique. For instance, a stability-indicating RP-HPLC method has been developed for the determination of N-acetyl-L-cysteine and its oxidized disulfide form, N,N'-diacetyl-L-cystine. insights.bioresearchgate.net This method can be adapted for this compound, given the structural similarities. The method utilizes a C18 column and an isocratic elution with a mobile phase of acetonitrile (B52724) and water containing an ion-pairing agent like trifluoroacetic acid (TFA), with UV detection at a low wavelength (around 210-220 nm) where the amide and carboxyl groups absorb. insights.bio
Derivatization is another strategy to enhance the chromatographic properties and detectability of these compounds. nih.gov However, for N-acylated derivatives, direct detection is often feasible. The development of such methods involves careful optimization of the mobile phase composition, pH, column temperature, and flow rate to achieve optimal separation. insights.biosielc.com
Table 2: Exemplary Chromatographic Conditions for N-Acylated Cystine Analogues
| Parameter | Condition |
|---|---|
| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) insights.bio |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) insights.bio |
| Mobile Phase | Isocratic elution with Acetonitrile and Water (e.g., 4:96 v/v) containing 0.1% Trifluoroacetic Acid (TFA) insights.bio |
| Flow Rate | 1.0 mL/min insights.bio |
| Detection | UV spectrophotometry at 212 nm insights.bio |
| Column Temperature | 25 °C insights.bio |
| Injection Volume | 20 µL insights.bio |
Electrochemical Sensing Platforms for Chiral Amino Acid Compounds
The chirality of this compound makes it a target for the development of electrochemical sensing platforms capable of chiral recognition. Such sensors are of great interest in pharmacology, biochemistry, and food science for the enantioselective analysis of amino acids and their derivatives.
The principle behind these sensors often involves the immobilization of a chiral selector onto an electrode surface. This selector then interacts differently with the two enantiomers of a target analyte, leading to a measurable difference in the electrochemical signal. While this compound itself could be a target, it or similar chiral molecules can also serve as the chiral selector. nih.gov
Development in this field focuses on creating novel recognition materials. For example, cyclodextrin-based microporous organic networks have been used to construct electrochemical sensors for tryptophan enantiomers. nih.gov The chiral microenvironment of the material leads to different binding affinities for the L- and D-enantiomers, which can be detected electrochemically. nih.gov Another approach utilizes competitive host-guest interactions, where an electroactive probe and the chiral analyte compete for binding sites on a chiral host immobilized on the electrode. rsc.org
For a compound like this compound, a sensor could be designed where the molecule itself is immobilized on a conductive substrate (e.g., gold nanoparticles, carbon nanotubes). The chiral environment created by the immobilized this compound would then allow for the stereoselective recognition of other chiral molecules. nih.govmdpi.com The interaction could be monitored by techniques such as cyclic voltammetry or differential pulse voltammetry, where changes in peak current or potential would correlate with the concentration of the target enantiomer.
Table 3: Approaches for Electrochemical Chiral Sensing of Amino Acids
| Sensing Platform Principle | Chiral Selector Example | Analyte Example | Reference |
|---|---|---|---|
| Host-Guest Competitive Interaction | β-Cyclodextrin | Proline, Histidine | rsc.org |
| Chiral Microporous Organic Network | Cyclodextrin-modified network | Tryptophan | nih.gov |
| Self-Assembled Monolayer | L-cysteine | Mandelic Acid | nih.gov |
| Nanoparticle-based Chiral Selector | N-acetyl-L-cysteine capped nanoparticles | Tyrosine | rawdatalibrary.net |
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of N,N'-Diformyl-L-cystine in laboratory settings?
- Methodological Answer : Synthesis optimization requires monitoring reaction stoichiometry (e.g., molar ratios of formylating agents to L-cystine) and reaction conditions (temperature, pH, solvent polarity). For moisture-sensitive compounds like This compound, anhydrous solvents (e.g., dimethylformamide alternatives per ) and inert atmospheres (N₂/Ar) are critical to prevent hydrolysis. Post-synthesis purification via recrystallization or chromatography should be validated using HPLC or NMR to confirm purity (>95%) and structural integrity. Stability testing under varying temperatures and humidity levels is essential to establish storage protocols (e.g., -15°C in desiccators) .
Q. How can researchers ensure reproducibility in characterizing This compound physical properties?
- Methodological Answer : Standardize protocols for measuring melting points (55–72°C range, differential scanning calorimetry recommended) and solubility (e.g., in methanol or water via gravimetric analysis). Document solvent purity and equilibration times. Use triplicate measurements and report confidence intervals. Cross-validate results with independent techniques (e.g., UV-Vis spectroscopy for concentration vs. gravimetry) to address discrepancies .
Q. What safety protocols are critical when handling This compound in preclinical studies?
- Methodological Answer : Adopt NIH guidelines for preclinical research ():
- Use fume hoods and PPE (gloves, lab coats) to mitigate exposure risks.
- Conduct stability tests under experimental conditions (e.g., cell culture media pH) to identify degradation byproducts.
- Include negative controls (e.g., untreated cystine) to isolate compound-specific effects.
- Validate storage conditions (-15°C, desiccated) to prevent hygroscopic degradation .
Advanced Research Questions
Q. How should researchers resolve contradictions in bioactivity data for This compound across different cell lines?
- Methodological Answer :
- Hypothesis Testing : Compare dose-response curves (IC₅₀/EC₅₀) across cell lines with known genetic profiles (e.g., p53 status, metabolic pathways).
- Confounding Variables : Control for cell culture conditions (e.g., serum concentration, oxygen levels) that may alter redox equilibria, as cystine derivatives often modulate glutathione pathways.
- Statistical Rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance. Report effect sizes and power analysis to justify sample sizes .
Q. What experimental designs are recommended to study This compound's immunomodulatory mechanisms?
- Methodological Answer :
- In vitro : Use primary immune cells (e.g., T-cells, macrophages) to assess cytokine secretion (ELISA/multiplex assays) and redox signaling (e.g., ROS quantification via DCFDA). Include inhibitors of suspected pathways (e.g., NF-κB) to validate mechanistic links.
- In vivo : Employ murine models with knockout strains (e.g., Nrf2⁻/⁻) to probe antioxidant response elements. Ensure blinding and randomization to minimize bias.
- Data Integration : Combine transcriptomics (RNA-Seq) with metabolomics (LC-MS) to map pathway interactions .
Q. How can researchers address discrepancies between in vitro and in vivo pharmacokinetic profiles of This compound?
- Methodological Answer :
- Bioavailability Studies : Compare dissolution rates (simulated gastric/intestinal fluids) with plasma concentration-time curves (LC-MS/MS). Adjust formulations (e.g., liposomal encapsulation) to enhance absorption.
- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect in vivo metabolites (e.g., de-formylated derivatives) not observed in vitro.
- Species-Specific Factors : Test metabolic stability in liver microsomes from multiple species (human, rat) to extrapolate translational relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
